2,4-Diamino-5-aryl-6-ethylpyrimidines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry research, particularly for their potential as antifolate agents. Antifolates interfere with the folic acid pathway, which is crucial for the synthesis of DNA, RNA, and proteins, making them valuable targets for various diseases. These compounds often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for maintaining the supply of tetrahydrofolate, the active form of folic acid. []
Note: This analysis primarily draws upon information from a single research article [] focusing on the synthesis and biological evaluation of a series of 2,4-diamino-5-aryl-6-ethylpyrimidine derivatives as DHFR inhibitors. Therefore, the information presented is specific to the context of that study and may not represent the full scope of scientific research applications for this class of compounds. Further research is encouraged to explore additional applications and properties of 2,4-diamino-5-aryl-6-ethylpyrimidines beyond the scope of the provided literature.
5-Bromo-4-chloro-6-ethylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring, which contains two nitrogen atoms and four carbon atoms. Its molecular formula is and it has a molecular weight of approximately 221.48 g/mol. This compound is classified under halogenated pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents at specific positions on the pyrimidine ring enhances its reactivity and biological activity, making it a subject of interest in various chemical research fields.
The synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine typically involves halogenation reactions. A common synthetic route starts with the halogenation of 6-ethylpyrimidine, where bromine and chlorine are introduced at the 5 and 4 positions, respectively. This reaction is usually conducted in an inert solvent such as dichloromethane or acetic acid under controlled temperature conditions to prevent over-halogenation.
5-Bromo-4-chloro-6-ethylpyrimidine features a six-membered pyrimidine ring with two nitrogen atoms located at positions 1 and 3. The bromine atom is attached at the 5-position, while the chlorine atom is at the 4-position, and an ethyl group is present at the 6-position.
5-Bromo-4-chloro-6-ethylpyrimidine can participate in various chemical reactions:
The choice of reagents and conditions for these reactions can significantly influence the yield and selectivity of the desired products.
The mechanism of action for 5-Bromo-4-chloro-6-ethylpyrimidine often involves interactions with specific biological targets such as enzymes or receptors. In pharmaceutical applications, this compound may inhibit certain enzyme activities or interfere with DNA replication processes, leading to potential therapeutic effects against various diseases including cancer and bacterial infections .
Relevant data indicate that the compound exhibits significant reactivity due to its halogen substituents, influencing its interactions in biological systems.
5-Bromo-4-chloro-6-ethylpyrimidine has several scientific applications:
The pyrimidine core of 5-bromo-4-chloro-6-ethylpyrimidine is typically constructed through cyclocondensation reactions using β-dicarbonyl precursors or their synthetic equivalents. A prevalent industrial approach involves reacting ethyl 2-fluoropropionyl acetate with formamidine acetate under basic conditions to form the dihydropyrimidine intermediate. This method, adapted from voriconazole intermediate synthesis [3], enables precise positioning of the ethyl group prior to ring closure. The condensation proceeds at 60-80°C in polar aprotic solvents, yielding a 6-ethyl-4-hydroxypyrimidine intermediate that undergoes subsequent halogenation. Alternative precursors include ethyl 3-ethoxybutanoate and guanidine carbonate, though these may require harsher reaction conditions (120-140°C) and exhibit lower regioselectivity [7]. The condensation pathway offers superior control over C6 substitution compared to post-cyclization alkylation, minimizing regioisomer formation.
Table 1: Precursors for Pyrimidine Ring Condensation
Carbon Source | Nitrogen Source | Temperature Range | Key Advantage |
---|---|---|---|
Ethyl 2-fluoropropionyl acetate | Formamidine acetate | 60-80°C | Built-in C6 ethyl group positioning |
Ethyl acetoacetate | Urea | 100-120°C | Low cost, commercial availability |
Ethyl 3-ethoxybutanoate | Guanidine carbonate | 120-140°C | Flexible C6 substitution patterns |
Electrophilic halogenation of pre-formed 6-ethylpyrimidin-4-one intermediates provides efficient access to the target molecule. Chlorination is typically accomplished using phosphorus oxychloride (POCl₃) at reflux temperatures (105-110°C), achieving complete conversion within 3-5 hours [9]. The resulting 4,6-dichloro intermediate undergoes selective bromination at C5 using bromine in acetic acid or N-bromosuccinimide (NBS) in tetrachloromethane at 0-25°C [7]. Critical to success is the electron-withdrawing effect of the C4 chlorine, which activates C5 toward electrophilic substitution while deactivating C2. This sequential halogenation approach achieves near-quantitative yields when reaction stoichiometry is carefully controlled (1.05 equiv bromine), preventing polybromination. Microwave-assisted halogenation (100W, 120°C) reduces reaction times by 60% but may increase isomer formation to 8-12% [9].
Post-cyclization ethylation employs transition metal-catalyzed cross-coupling or nucleophilic displacement strategies. Palladium-catalyzed reactions using ethylzinc chloride with tetrakis(triphenylphosphine)palladium(0) enable coupling with 5-bromo-4,6-dichloropyrimidine in THF at 65°C, achieving 75-82% yields [3]. Alternatively, SNAr reactions with ethylmagnesium bromide require careful temperature control (-20°C to 0°C) to prevent nucleophilic addition at C2 or C4. Ethyl iodide with cesium carbonate in DMF at 80°C provides a metal-free approach but yields increased regioisomer formation (15-20%) from O-alkylation or dialkylation [9]. The C6 position demonstrates higher reactivity toward alkylation versus C2 or C4 due to reduced electron density from adjacent nitrogen and halogen atoms.
Pre-ethylated synthons such as ethyl acetoacetate or 2-fluorobutyric acid derivatives significantly streamline synthesis by avoiding challenging late-stage alkylations. Industrial routes employ ethyl 2-fluoropropionyl acetate condensed with acetamidine hydrochloride under basic conditions to directly yield 6-ethyl-4-methylpyrimidine precursors [3]. This approach circumvents regioselectivity issues associated with post-cyclization ethylation and reduces synthetic steps. Commercially available 4-chloro-6-ethylpyrimidin-5-amine serves as an advanced intermediate that undergoes Sandmeyer bromination to install the C5 bromine with excellent regiocontrol. Pre-ethylated building blocks typically deliver 20-30% higher overall yields compared to sequential halogenation-alkylation routes while reducing heavy metal contamination from coupling catalysts.
N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) dramatically enhance nucleophilic displacement reactions at C4 and C6 positions due to their high polarity and cation-solvating capabilities. In cyclization reactions, DMF facilitates the condensation of ethyl fluoropropionyl acetate with formamidine acetate at 70°C, achieving 95% conversion versus ≤80% in ethanol or toluene [3]. For chlorination, neat phosphorus oxychloride serves as both reagent and solvent, but adding 15-20% acetonitrile as co-solvent improves solubility of pyrimidinone intermediates, reducing reaction times by 40% [7]. Post-reaction, DMSO enables efficient extraction of halogenated products into aqueous phases during workup due to its water-miscibility. However, solvent purity is critical as amine contaminants in technical-grade DMF promote dehalogenation side reactions (5-8% yield loss).
Palladium/phosphine complexes enable selective ethyl group introduction via Kumada, Negishi, or Stille couplings. The catalytic system Pd(dppf)Cl₂ (1.5 mol%) with dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (SPhos) in THF at 65°C couples 4,6-dichloro-5-bromopyrimidine with ethylzinc chloride, achieving 85% yield with <3% dehalogenation byproducts [3]. Copper catalysis (CuI/1,10-phenanthroline) facilitates Ullmann-type coupling with ethyl iodide but requires higher temperatures (110-120°C) and exhibits lower functional group tolerance. Catalyst poisoning by halogenated pyrimidines necessitates ligand optimization: bulky phosphines like tricyclohexylphosphine prevent coordination-induced deactivation while maintaining catalytic activity for up to 15 turnovers.
Fractional crystallization from hexane/ethyl acetate mixtures (4:1 to 9:1 v/v) effectively separates 5-bromo-4-chloro-6-ethylpyrimidine from regioisomers and halogenated byproducts. The target compound crystallizes as needle-like crystals upon cooling to -20°C, while 4-bromo-5-chloro and 6-bromo isomers remain soluble at concentrations ≤5 mg/mL [9]. Optimized crystallization protocols involve:
Reversed-phase HPLC on C18 stationary phases (5μm, 150×4.6mm) with acetonitrile/water or methanol/water gradients resolves challenging regioisomers. The mobile phase acetonitrile:10mM ammonium bicarbonate (55:45, v/v) at 1.0 mL/min separates 5-bromo-4-chloro-6-ethylpyrimidine (Rt=12.3 min) from 4-bromo-5-chloro-6-ethyl isomer (Rt=14.7 min) and dibrominated contaminants (Rt=8.9 min) [5]. Analytical-scale separation achieves baseline resolution (Rs>2.0) with loading capacities up to 15 mg per gram of stationary phase. For preparative purification, normal-phase chromatography on silica gel with dichloromethane/hexane (3:7) offers cost-effective separation of gram-scale quantities, albeit with lower resolution (Rs≈1.2). Critical to both methods is temperature control at 15±1°C to minimize on-column rotamer interconversion that causes peak broadening.
Table 2: Chromatographic Separation Parameters for Halogenated Pyrimidines
Technique | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution |
---|---|---|---|---|
RP-HPLC | SunFire C18 (5μm) | ACN/10mM NH₄HCO₃ (55:45) | 12.3 | 2.1 |
RP-HPLC | Kinetex C18 (3μm) | MeOH/H₂O (60:40) | 8.7 | 1.8 |
Flash Chromatography | Silica gel 60 (40μm) | DCM/Hexane (3:7) | 14.5 | 1.2 |
Prep-TLC | HPTLC Silica gel | Ethyl acetate/Hexane (1:9) | Rf=0.38 | 0.9 |
Table 3: Compound Identifiers for 5-Bromo-4-chloro-6-ethylpyrimidine
Identifier Type | Value |
---|---|
Systematic Name | 5-Bromo-4-chloro-6-ethylpyrimidine |
CAS Registry Number | 141602-27-9 |
Molecular Formula | C₆H₆BrClN₂ |
Molecular Weight | 221.48 g/mol |
SMILES | CCC1=C(Br)C(Cl)=NC=N1 |
InChI Key | UFRPTUDBOLHMNH-UHFFFAOYSA-N |
MDL Number | MFCD21743699 |
Purity Specification | ≥97% (HPLC) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7